molecular formula C9H12Cl3N B6166154 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 847448-33-3

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B6166154
CAS No.: 847448-33-3
M. Wt: 240.6
InChI Key:
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Description

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a synthetic compound classified as a substituted phenethylamine. It is structurally similar to other compounds in this class that are known to interact with biogenic amine transporters, particularly those for dopamine, norepinephrine, and serotonin

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 1-(3,4-dichlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(3,4-dichlorophenyl)propan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial production methods may involve variations of this synthetic route, optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interaction with biogenic amine transporters makes it a useful tool in studying neurotransmitter systems and their roles in biological processes.

    Medicine: Research into its potential therapeutic applications includes exploring its effects on mood disorders, given its structural similarity to known antidepressants.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves its interaction with biogenic amine transporters. It is structurally similar to other compounds that inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, potentially leading to enhanced neurotransmission and altered mood states.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride can be compared to other substituted phenethylamines, such as:

    Fluoxetine: Known for its antidepressant properties, fluoxetine also inhibits the reuptake of serotonin, but it has a different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)propan-1-one: This compound is structurally similar but lacks the amine group, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple neurotransmitter transporters, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGTQCAUBOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744341
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-33-3, 742107-61-5
Record name Benzenemethanamine, 3,4-dichloro-α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847448-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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